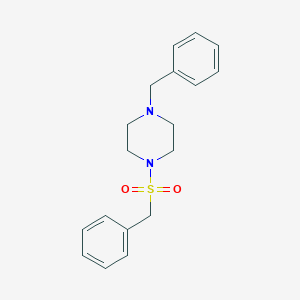
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide, commonly known as TMB or TMB-8, is a compound that has been used in scientific research for several decades. TMB-8 is a selective inhibitor of calcium uptake by the sarcoplasmic reticulum, a specialized organelle found in muscle cells.
Wissenschaftliche Forschungsanwendungen
TMB-8 has been widely used in scientific research to study the role of calcium in various physiological processes. It has been used to investigate the calcium-dependent regulation of muscle contraction, neurotransmitter release, and cell signaling pathways. TMB-8 has also been used to study the effects of calcium on the immune system, cell proliferation, and apoptosis.
Wirkmechanismus
TMB-8 acts as a competitive inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for the uptake of calcium into the sarcoplasmic reticulum. By inhibiting this pump, TMB-8 reduces the amount of calcium that is available for release into the cytoplasm, thereby decreasing the strength and duration of muscle contractions and altering calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and frequency of calcium-dependent contractions in smooth and cardiac muscle, inhibiting the release of neurotransmitters from neurons, and decreasing the production of reactive oxygen species in immune cells. TMB-8 has also been shown to induce apoptosis in some cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMB-8 in lab experiments is its selectivity for the SERCA pump, which allows for the specific inhibition of calcium uptake in cells. However, TMB-8 has been shown to have some off-target effects, such as inhibiting the activity of other calcium pumps and channels. Additionally, TMB-8 can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TMB-8. One area of interest is the development of more selective inhibitors of the SERCA pump that do not have off-target effects. Another area of research is the investigation of the role of calcium in various disease states, such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, TMB-8 could be used as a tool to study the effects of calcium on stem cell differentiation and tissue regeneration.
Synthesemethoden
The synthesis of TMB-8 involves the reaction of 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain TMB-8 in high purity.
Eigenschaften
Produktname |
N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-4-methyl-benzenesulfonamide |
|---|---|
Molekularformel |
C18H21N3O2S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-8-15(9-6-13)24(22,23)20-14-7-10-17-16(11-14)19-12-21(17)18(2,3)4/h5-12,20H,1-4H3 |
InChI-Schlüssel |
QRPOOLQLYZEDAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)